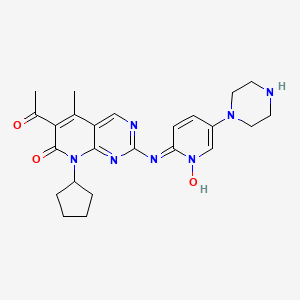![molecular formula C18H34BNO7Si B13434074 B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid is a boronic acid derivative that contains a phenyl group substituted with a boronic acid moiety and a triethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid typically involves the reaction of phenylboronic acid with a suitable triethoxysilyl-containing reagent. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive boronic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with halides produces biaryl compounds, while oxidation reactions yield boronic esters or borates .
Wissenschaftliche Forschungsanwendungen
B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition. The triethoxysilyl group can undergo hydrolysis and condensation reactions, allowing for the formation of siloxane bonds and the modification of surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group and two hydroxyl groups attached to boron.
3-Formylphenylboronic acid: Contains a formyl group on the phenyl ring, used in organic synthesis and medicinal chemistry.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid is unique due to the presence of both the boronic acid and triethoxysilyl groups. This combination allows for versatile applications in organic synthesis, materials science, and medicinal chemistry, providing functionalities that are not present in simpler boronic acid derivatives.
Eigenschaften
Molekularformel |
C18H34BNO7Si |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
[3-[[2-hydroxy-3-(3-triethoxysilylpropoxy)propyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C18H34BNO7Si/c1-4-25-28(26-5-2,27-6-3)12-8-11-24-15-18(21)14-20-17-10-7-9-16(13-17)19(22)23/h7,9-10,13,18,20-23H,4-6,8,11-12,14-15H2,1-3H3 |
InChI-Schlüssel |
HFUDWKRDTFMANW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)NCC(COCCC[Si](OCC)(OCC)OCC)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
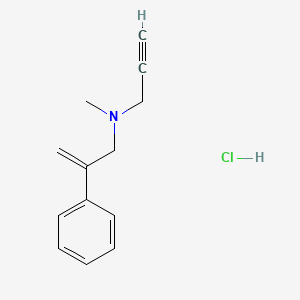
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)


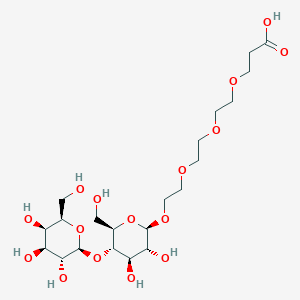
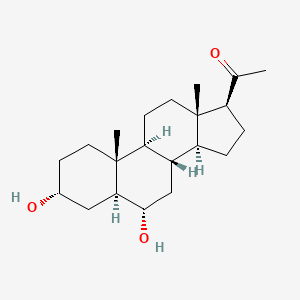
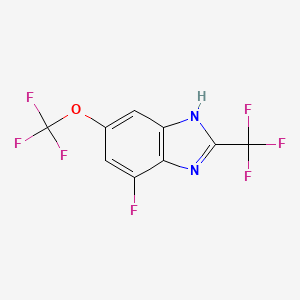
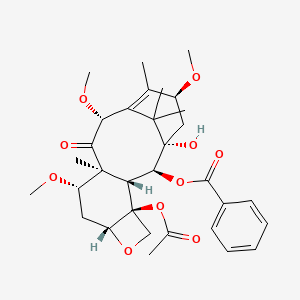
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

